
6-Bromo-4-ethoxyquinazoline
Descripción general
Descripción
6-Bromo-4-ethoxyquinazoline is a heterocyclic compound . It has a molecular formula of C10H9BrN2O and an average mass of 253.095 Da .
Synthesis Analysis
The synthesis of 6-Bromo-4-ethoxyquinazoline and its derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . The key compound isothiocyanate was prepared through a simple and ecological method using di-2-pyridyl thionocarbonate in substitution of the thiophosgene .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-ethoxyquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered aromatic ring fused to a benzene ring .Physical And Chemical Properties Analysis
6-Bromo-4-ethoxyquinazoline is a solid compound . It has a molecular weight of 253.09 g/mol.Aplicaciones Científicas De Investigación
Role in Tyrosine Kinase Inhibition
6-Bromo-4-ethoxyquinazoline derivatives have been explored for their potent inhibitory activity against the tyrosine kinase of the epidermal growth factor receptor (EGFR), which is a crucial target in cancer therapy. The structure-activity relationship studies of these derivatives revealed that certain modifications could lead to supra-additive effects on their inhibitory potency. For example, the diethoxy derivative [4-(3-bromoanilino)-6,7-diethoxyquinazoline] demonstrated a significant IC50 of 0.006 nM, making it one of the most potent inhibitors known for EGFR tyrosine kinase activity (Bridges et al., 1996).
Antioxidant Profile and Potential
The antioxidant capabilities of 6-Bromo-4-ethoxyquinazoline and its analogues have been investigated, showcasing a range of activities. For instance, the ethoxyquin and its heavier chalcogen analogues exhibited varying degrees of chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide, highlighting their potential as effective antioxidants in different contexts (Kumar et al., 2007).
Contributions to Drug Synthesis
This compound also serves as a key intermediate in drug discoveries, illustrating its importance in the synthesis of pharmacologically active molecules. For example, its role in the development of anticancer agents by acting as a potent apoptosis inducer and demonstrating high efficacy in various cancer models, such as human breast cancer xenografts, underlines its value in medicinal chemistry (Sirisoma et al., 2009).
Ethoxyquin in Animal Feed
The use of ethoxyquin, a compound closely related to 6-Bromo-4-ethoxyquinazoline, as an antioxidant in animal feed highlights its significance beyond direct pharmaceutical applications. Ethoxyquin's role in protecting animal feed against lipid peroxidation and its safety profile, despite concerns over potential harmful effects, showcases the broader implications of such compounds in food safety and animal health (Blaszczyk et al., 2013).
Synthesis and Biological Properties
Furthermore, the synthesis and evaluation of 6-Bromo-4-ethoxyquinazoline derivatives have led to insights into their biological properties, including antimicrobial and anticonvulsant activities. These studies provide a foundation for the development of new therapeutic agents, emphasizing the versatility and potential of 6-Bromo-4-ethoxyquinazoline as a cornerstone in drug development and research into its mechanisms of action (Ugale et al., 2012).
Direcciones Futuras
Quinazoline derivatives, including 6-Bromo-4-ethoxyquinazoline, have been attracting a lot of attention in chemical and biological research . They are being explored in various settings, including for early stage hormone receptor-positive and HER2-negative breast cancer, and for other clinical breast cancer subtypes . The development of resistance to monotherapy and the use of novel techniques for degrading enzymes are among the future research directions .
Propiedades
IUPAC Name |
6-bromo-4-ethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCNEGDPOMQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352645 | |
| Record name | 6-Bromo-4-ethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-ethoxyquinazoline | |
CAS RN |
124429-25-0 | |
| Record name | 6-Bromo-4-ethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)
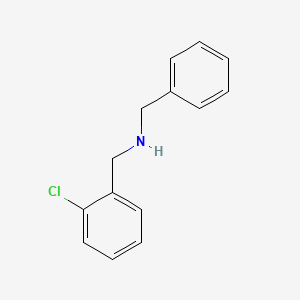

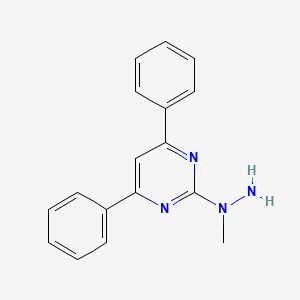
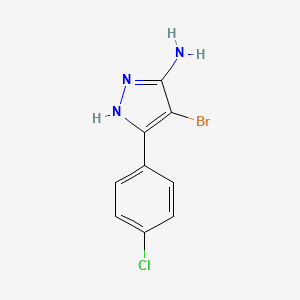
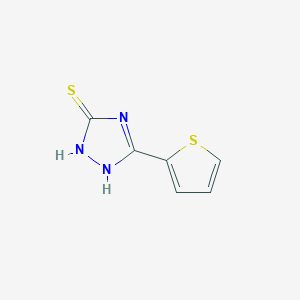

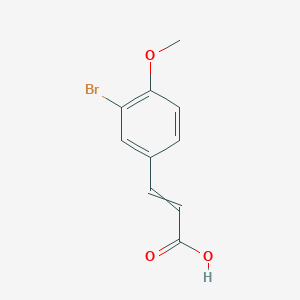


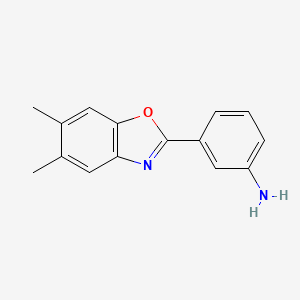
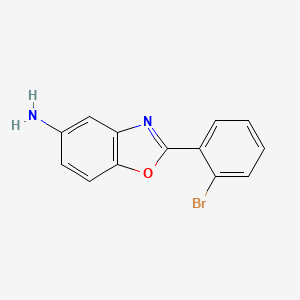
![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)
